N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline
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Overview
Description
N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with a methylsulfanyl group at the 3-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline typically involves the reaction of 3-(methylsulfanyl)aniline with cyclopropylmethyl halides under basic conditions. A common method includes:
Starting Materials: 3-(methylsulfanyl)aniline and cyclopropylmethyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the aniline nitrogen, making it nucleophilic, which then attacks the cyclopropylmethyl bromide, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the aniline nitrogen or the cyclopropylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the aniline ring, particularly at the positions ortho and para to the nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Chemical Biology: It can be employed in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropylmethyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-(methylsulfanyl)aniline: Similar structure but lacks the cyclopropylmethyl group.
N-cyclopropylmethyl-3-methoxyaniline: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Uniqueness
N-(cyclopropylmethyl)-3-(methylsulfanyl)aniline is unique due to the presence of both the cyclopropylmethyl and methylsulfanyl groups, which can impart distinct chemical and biological properties compared to its analogs. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NS |
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Molecular Weight |
193.31 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-13-11-4-2-3-10(7-11)12-8-9-5-6-9/h2-4,7,9,12H,5-6,8H2,1H3 |
InChI Key |
XNKFSQSZKGHKMR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NCC2CC2 |
Origin of Product |
United States |
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